3-(3-Methoxyphenyl)-3'-methylpropiophenone
Overview
Description
Compounds with a methoxyphenyl group are often found in various chemical substances, including pharmaceuticals and natural products . They can exhibit a range of biological activities, such as antioxidant properties .
Synthesis Analysis
The synthesis of methoxyphenyl compounds can involve various chemical reactions. For instance, one study reported the design and synthesis of compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis
The molecular structure of methoxyphenyl compounds can be analyzed using various spectroscopic techniques, including NMR and FT-IR .Chemical Reactions Analysis
Methoxyphenyl compounds can undergo various chemical reactions. For example, one study investigated the pyrolysis behavior of a lignin dimer model compound .Scientific Research Applications
Atmospheric Reactivity and Environmental Impact
Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning and have significant atmospheric reactivity. Their interactions with radicals like OH and NO3 are critical for understanding pollutant formation and secondary organic aerosol (SOA) production. These insights are pivotal in environmental science, aiding in the assessment of biomass burning's impact on air quality and climate change (Liu, Chen, & Chen, 2022).
Pharmacokinetics and Bioavailability Enhancement
Research into enhancing the bioavailability of natural compounds like resveratrol, which shares structural similarities with methoxyphenolic compounds, underscores the importance of structural modifications and delivery systems. Such modifications can significantly impact the pharmacokinetic profiles and therapeutic potential of compounds, making them more effective in clinical applications (Chimento et al., 2019).
Polyphenolic Compounds in Health
The study of chlorogenic acid, a polyphenol with a methoxy group, highlights the broad therapeutic roles of similar compounds. These roles include antioxidant, anti-inflammatory, and neuroprotective activities. Understanding these compounds' mechanisms can inform the development of new treatments for chronic diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders (Naveed et al., 2018).
Environmental Fate of Alkylphenols
The environmental behavior of alkylphenols, including their biodegradation products from widespread surfactants, provides critical insights into the ecological risks associated with chemical pollutants. This research informs wastewater treatment strategies and environmental protection policies (Ying, Williams, & Kookana, 2002).
Bioavailability and Efficacy of Polyphenols
Understanding the bioavailability and bioefficacy of polyphenols, which include methoxyphenolic compounds, is crucial for developing dietary strategies and supplements aimed at preventing degenerative diseases. This area of research combines nutrition, biochemistry, and pharmacology to explore the health benefits of polyphenolic-rich foods (Manach et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for maintaining cell structure and facilitating cell division .
Mode of Action
Similar compounds like apocynin have been found to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca), has been found to improve hepatic lipid metabolism via gpr41 . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might affect similar pathways and have downstream effects on lipid metabolism.
Pharmacokinetics
A study on hmpa showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream, reaching the maximum concentration in 15 minutes . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might have similar ADME properties and bioavailability.
Result of Action
Studies on hmpa have shown that it can enhance grip strength, decrease the plasma level of blood urea nitrogen after exercise, and inhibit muscular lipid metabolism and protein catabolism . These findings suggest that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJRJRBFZQMSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644211 | |
Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-40-8 | |
Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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